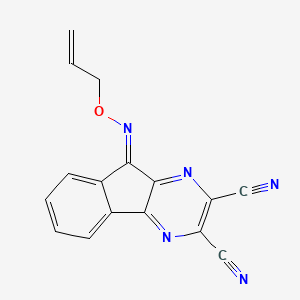
DUBs-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DUB-IN-3 es un potente inhibidor de las enzimas desubiquitinasa, que se dirige específicamente a la proteasa específica de ubiquitina 8 (USP8) con un valor de IC50 de 0.56 micromolar . Las enzimas desubiquitinasa juegan un papel crucial en el sistema de ubiquitina-proteasoma, que regula la degradación de proteínas, la localización y las interacciones proteína-proteína.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: DUB-IN-3 se sintetiza a partir del compuesto de referencia 22c. La síntesis implica la preparación de análogos de 9-oxo-9H-indeno[1,2-b]pirazina-2,3-dicarbonitrilo . Las condiciones de reacción suelen incluir el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y pueden requerir sonicación para mejorar la solubilidad .
Métodos de Producción Industrial: La producción industrial de DUB-IN-3 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se almacena típicamente como sólido a -20°C durante un máximo de tres años o en solución a -80°C durante un máximo de dos años .
Análisis De Reacciones Químicas
Tipos de Reacciones: DUB-IN-3 se somete principalmente a reacciones de inhibición con enzimas desubiquitinasa. No suele sufrir reacciones de oxidación, reducción o sustitución en condiciones de laboratorio estándar .
Reactivos y Condiciones Comunes: El principal reactivo utilizado con DUB-IN-3 es el DMSO, que actúa como disolvente para disolver el compuesto para ensayos biológicos. El compuesto es estable en condiciones de laboratorio estándar y no requiere un manejo especial .
Principales Productos Formados: El principal producto formado a partir de la reacción de DUB-IN-3 con USP8 es el complejo enzimático inhibido. Este complejo impide la desubiquitinación de las proteínas diana, lo que lleva a la alteración de los procesos celulares .
Aplicaciones Científicas De Investigación
DUB-IN-3 tiene una amplia gama de aplicaciones en la investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria:
Química: DUB-IN-3 se utiliza como compuesto de herramienta para estudiar la función y regulación de las enzimas desubiquitinasa. .
Biología: El compuesto se utiliza para investigar las vías biológicas que involucran USP8 y otras enzimas desubiquitinasa. .
Medicina: DUB-IN-3 tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer. .
Industria: El compuesto se utiliza en el desarrollo de inhibidores de desubiquitinasa para aplicaciones farmacéuticas. .
Mecanismo De Acción
DUB-IN-3 ejerce sus efectos inhibiendo la actividad de USP8. El compuesto se une al sitio activo de la enzima, impidiendo la escisión de la ubiquitina de las proteínas sustrato. Esta inhibición conduce a la acumulación de proteínas ubiquitinadas, que pueden alterar varios procesos celulares como la degradación de proteínas, la localización y la señalización .
Dianas Moleculares y Vías: La principal diana molecular de DUB-IN-3 es USP8. Al inhibir USP8, el compuesto afecta las vías involucradas en la degradación de proteínas y la señalización celular. Esto puede provocar cambios en la proliferación celular, la apoptosis y otras funciones celulares críticas .
Comparación Con Compuestos Similares
DUB-IN-3 es único en su alta potencia y selectividad para USP8. Compuestos similares incluyen:
Unicidad: Su capacidad para inhibir USP8 con alta potencia lo convierte en una herramienta valiosa para estudiar el papel de las enzimas desubiquitinasa en varios procesos celulares .
Propiedades
IUPAC Name |
(9E)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5O/c1-2-7-22-21-15-11-6-4-3-5-10(11)14-16(15)20-13(9-18)12(8-17)19-14/h2-6H,1,7H2/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXSIKLUAMDGU-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
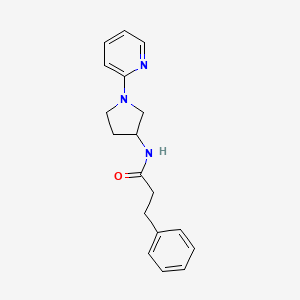
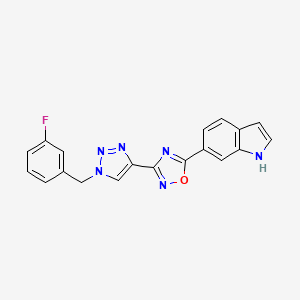
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2762869.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762870.png)
![4-{[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2762875.png)
amine hydrochloride](/img/structure/B2762877.png)



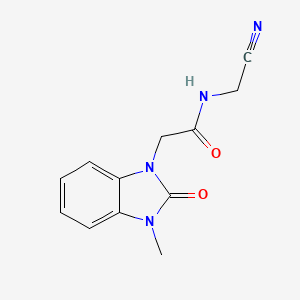
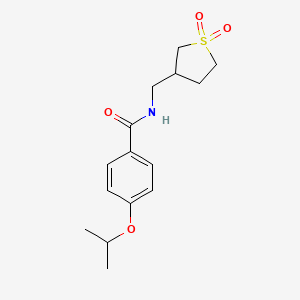

![2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2762889.png)
![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)
